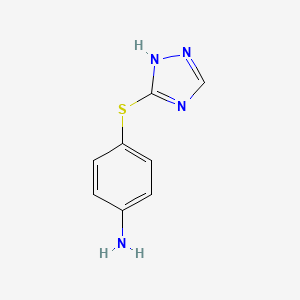

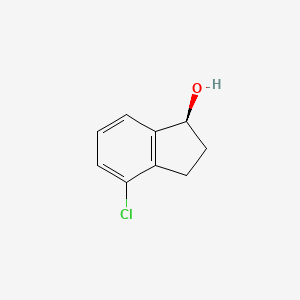

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Übersicht

Beschreibung

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine, also known as FDIA, is a novel fluorinated inden-1-amine with a wide range of potential applications in scientific research. FDIA has been shown to be a useful tool for studying the effects of fluorinated compounds on biological systems, due to its unique properties and chemical structure.

Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization and Dopamine Receptor Agonists

One area of application is in the development of dopamine receptor agonists. A study described the synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as potential D2-like dopamine receptor agonists. These compounds, including derivatives of the base chemical structure, demonstrated potential dopamine D2-like agonist profiles, which could have implications for treating conditions associated with dopamine receptor dysfunction, such as Parkinson's disease and schizophrenia (Di Stefano et al., 2005).

Analytical Chemistry and Chiral Resolution Reagents

In analytical chemistry, derivatives of "(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine" have been explored for their utility in chiral resolution. (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, for instance, has been used as a general reagent for determining the enantiomeric excess (ee) of α-chiral amines, demonstrating its value in analytical methods for resolving and analyzing chiral mixtures (Rodríguez-Escrich et al., 2005).

Drug Development and Antitumor Activity

Another significant application is in drug development, especially in synthesizing compounds with antitumor activity. For example, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized and showed potential in inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).

G Protein-Coupled Receptor Agonists

Further research into G protein-coupled receptor (GPR) agonists has also highlighted compounds derived from "(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine" as potent drug-like candidates. A specific compound was identified as a promising GPR119 agonist, which could have implications for treating metabolic disorders like diabetes (Sakairi et al., 2012).

Wirkmechanismus

Target of Action

The primary target of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is the Glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R is a G-protein coupled receptor that plays a crucial role in insulin secretion and is expressed in regions of the brain that regulate food intake .

Mode of Action

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine, as a GLP-1R agonist, binds to the GLP-1R, activating it . This activation triggers several downstream pro-survival kinase cascades, enhancing insulin secretion and reducing blood glucose levels .

Biochemical Pathways

The activation of GLP-1R by (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine leads to an increase in intracellular cAMP concentration . This, in turn, activates Protein Kinase A (PKA) and Epac-2, triggering the closure of K ATP and K V channels, which depolarizes the cell membrane, opens voltage-dependent calcium channels (VDCC), and causes Ca 2+ influx . This series of events leads to insulin secretion, thereby lowering blood glucose levels.

Pharmacokinetics

The pharmacokinetics of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine are yet to be fully characterized. A related glp-1r agonist, tirzepatide, has been studied and found to have a half-life ranging from 528 to 908 hours . The pharmacokinetics of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine may be similar, but further studies are needed to confirm this.

Result of Action

The activation of GLP-1R by (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine results in enhanced insulin secretion and reduced blood glucose levels . This can lead to significant reductions in body weight and improved glycemic control .

Eigenschaften

IUPAC Name |

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIEZMRLKEJOZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651346 | |

| Record name | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

864268-27-9 | |

| Record name | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)

![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)

![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)

![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)

![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)